Exherin
Descripción general
Descripción
Exherin, or ADH-1, is a biotechnology compound developed by Adherex. It’s a small, cyclic pentapeptide vascular-targeting agent with potential antineoplastic and antiangiogenic activities . It targets N-cadherin, a protein present on certain tumor cells and established tumor blood vessels . N-cadherin is overexpressed in a variety of tumors, making it an important target for developing anti-cancer treatments .
Molecular Structure Analysis
Exherin has a molecular formula of C22H34N8O6S2 and a molecular weight of 570.7 g/mol . It’s a cyclic pentapeptide, meaning it consists of a ring of five amino acids . The detailed 3D conformer or 2D structure can be found in databases like PubChem .
Aplicaciones Científicas De Investigación
Application 1: Treatment of Acute Leukaemia
- Specific Scientific Field : Oncology, specifically the treatment of acute leukaemia .
- Summary of the Application : Exherin, or ADH-1, is a cyclic pentapeptide that competitively inhibits N-cadherin (CDH2), a cell adhesion molecule . This molecule mediates adhesive interactions between leukaemia cells and the cells of the bone marrow . These interactions facilitate leukaemia cell survival, evasion from apoptosis, and cell dormancy, ultimately resulting in treatment resistance .
- Methods of Application or Experimental Procedures : The CDH2 antagonist ADH-1 is applied to disrupt CDH2-mediated adhesive interactions between the bone marrow cells and leukaemia cells . It contains the cadherin cell adhesion recognition sequence HAV .
- Results or Outcomes : The application of Exherin has shown promise in disrupting N-cadherin attachment, thereby inhibiting cell migration and metastasis in the mouse model of pancreas and melanoma cancers . This has led to the successful application of Exherin in clinical trials .
Application 2: Preclinical Safety and Pharmacokinetic Evaluation
- Specific Scientific Field : Pharmacology and Toxicology .
- Summary of the Application : Exherin (ADH-1) is a cyclic pentapeptide molecule being developed as a cell adhesion inhibitor of N-cadherin . Both in vitro and in vivo studies have confirmed the anti-tumor therapeutic potential of ADH-1 .
- Methods of Application or Experimental Procedures : Three Good Laboratory Practice (GLP) toxicity studies were conducted in Beagle dogs to evaluate the safety profile of ADH-1 . The studies involved intravenous administration of ADH-1 at various doses .
- Results or Outcomes : ADH-1 was found to be well tolerated in Beagle dogs, without cardiovascular effects and satisfactory pharmacokinetics . Clinical evaluation is underway .
Application 3: Vascular Targeting Drug
- Specific Scientific Field : Oncology .
- Summary of the Application : ADH-1 (brand name Exherin) is a small, cyclic pentapeptide vascular-targeting drug . It selectively and competitively binds to and blocks N-cadherin, which may result in disruption of tumor vasculature, inhibition of tumor cell growth, and the induction of tumor cell and endothelial cell apoptosis .
- Methods of Application or Experimental Procedures : ADH-1 is being developed by Adherex Technologies . It is being investigated in phase II trials for advanced extremity melanoma .
- Results or Outcomes : In a pilot study (phase I trial), ADH-1 intravenous pretreatment before chemotherapy in metastatic melanoma completely destroyed tumors in half of patients .
Application 4: Targeting N-cadherin in Acute Paediatric Leukaemia
- Specific Scientific Field : Oncology, specifically acute paediatric leukaemia .
- Summary of the Application : N-cadherin (CDH2) is a cell adhesion molecule that mediates adhesive interactions between leukaemia cells and the cells of the bone marrow (BM) . These interactions facilitate leukaemia cell survival, evasion from apoptosis and cell dormancy ultimately resulting in treatment resistance .
- Methods of Application or Experimental Procedures : The CDH2 antagonist ADH-1 is applied to disrupt CDH2-mediated adhesive interactions between the BM cells and leukaemia cells . It contains the cadherin cell adhesion recognition sequence HAV .
- Results or Outcomes : The application of Exherin has shown promise in disrupting N-cadherin attachment, thereby inhibiting cell migration and metastasis in the mouse model of pancreas and melanoma cancers . This has led to the successful application of Exherin in clinical trials .
Application 5: Vascular Targeting Drug
- Specific Scientific Field : Oncology .
- Summary of the Application : ADH-1 (brand name Exherin) is a small, cyclic pentapeptide vascular-targeting drug . It selectively and competitively binds to and blocks N-cadherin, which may result in disruption of tumor vasculature, inhibition of tumor cell growth, and the induction of tumor cell and endothelial cell apoptosis .
- Methods of Application or Experimental Procedures : ADH-1 is being developed by Adherex Technologies . It is being investigated in phase II trials for advanced extremity melanoma .
- Results or Outcomes : In a pilot study (phase I trial), ADH-1 intravenous pretreatment before chemotherapy in metastatic melanoma completely destroyed tumors in half of patients . It is being investigated in phase II trials for advanced extremity melanoma .
Propiedades
IUPAC Name |
(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVLRGLGWNWPSS-BXBUPLCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044036 | |
Record name | Exherin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
While ADH-1 has a single molecular target, N-cadherin, we believe its anti-cancer effect results from two distinct mechanisms of action - apoptosis and tumor vessel angiolysis. N-cadherin appears to act as a tumor cell survival factor. In cell culture studies, inhibition of N-cadherin binding between tumor cells has been shown to cause apoptosis of tumor cells, we believe as a result of disrupting the cadherin-regulated cell survival signals. ADH-1 also appears to disrupt the blood vessels needed for cancerous tumors to grow and flourish, with hemorrhaging having been noted in both our clinical and preclinical studies. We believe the mechanism for this disruption is either a competitive inhibition of the binding of cadherins between the endothelial cells of the tumor blood wall or apoptosis in tumor cells that form a part of the blood vessel wall, each leading to leakage and rupture of these vessels. The latter involves the phenomenon of tumor "mosaicism," in which tumor cells form a portion of the vascular wall (along with the endothelial cells). Induction of cell death of these tumor cells would result in tumor vascular disruption. | |
Record name | ADH-1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Exherin | |
CAS RN |
229971-81-7 | |
Record name | ADH-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229971817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exherin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADH-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B058ME29VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.